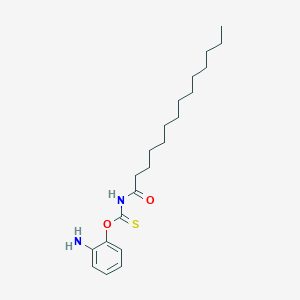
O-(2-Aminophenyl) tetradecanoylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Aminophenyl) tetradecanoylcarbamothioate is a chemical compound with the molecular formula C21H34N2O2S and a molecular weight of 378.572 g/mol . This compound is characterized by the presence of an aminophenyl group and a tetradecanoylcarbamothioate moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of O-(2-Aminophenyl) tetradecanoylcarbamothioate typically involves the reaction of 2-aminophenol with tetradecanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with thiocarbamoyl chloride to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
O-(2-Aminophenyl) tetradecanoylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
O-(2-Aminophenyl) tetradecanoylcarbamothioate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug delivery systems.
Mechanism of Action
The mechanism of action of O-(2-Aminophenyl) tetradecanoylcarbamothioate involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The tetradecanoylcarbamothioate moiety can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes and improving its bioavailability .
Comparison with Similar Compounds
O-(2-Aminophenyl) tetradecanoylcarbamothioate can be compared with other similar compounds, such as:
O-(2-Aminophenyl) decanoylcarbamothioate: This compound has a shorter alkyl chain, which may affect its solubility and biological activity.
O-(2-Aminophenyl) hexadecanoylcarbamothioate: This compound has a longer alkyl chain, which may enhance its lipophilicity and membrane permeability.
O-(2-Aminophenyl) octanoylcarbamothioate: This compound has an intermediate alkyl chain length, providing a balance between solubility and lipophilicity. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its chemical properties and biological activities.
Properties
CAS No. |
805323-93-7 |
|---|---|
Molecular Formula |
C21H34N2O2S |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
O-(2-aminophenyl) N-tetradecanoylcarbamothioate |
InChI |
InChI=1S/C21H34N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(24)23-21(26)25-19-16-14-13-15-18(19)22/h13-16H,2-12,17,22H2,1H3,(H,23,24,26) |
InChI Key |
LFMKDUGIULSOOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(=S)OC1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


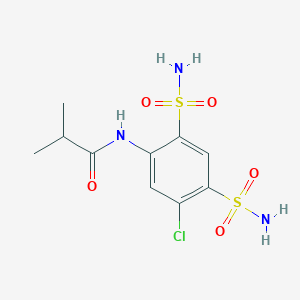
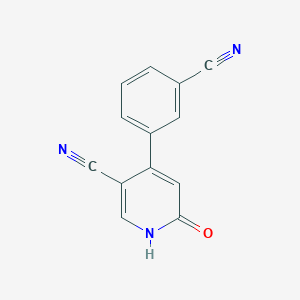
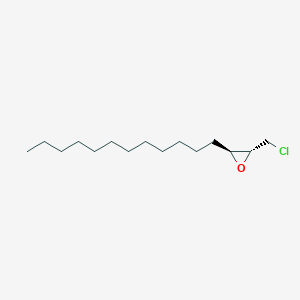
![(2-Azidophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14219824.png)
![6-{4-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14219830.png)
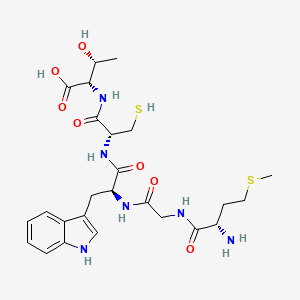
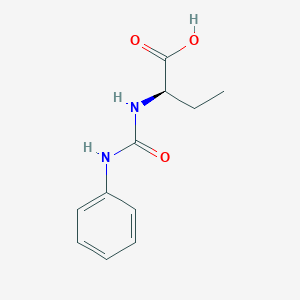
![N-(6-Aminopyridin-2-yl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14219842.png)
![2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219846.png)
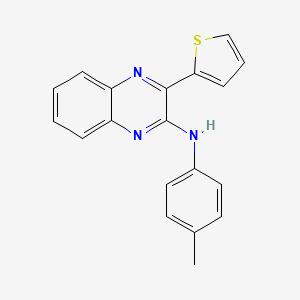
![1-[(4-Chlorophenyl)(cyclopropyl)methyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14219851.png)
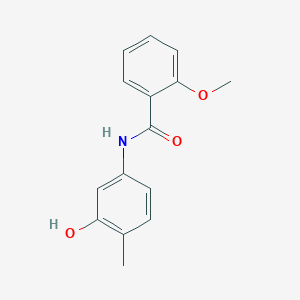
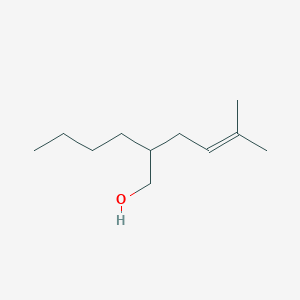
![1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219878.png)
